molecular formula C23H26F5NO6 B11826817 Cyclooctyne-O-amido-PEG2-PFP ester

Cyclooctyne-O-amido-PEG2-PFP ester

Cat. No.: B11826817
M. Wt: 507.4 g/mol
InChI Key: NXWUCOZPGDXYSX-UHFFFAOYSA-N
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Description

Cyclooctyne-O-amido-PEG2-PFP ester is a specialized chemical compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a non-cleavable linker that incorporates a two-unit polyethylene glycol (PEG) chain. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctyne-O-amido-PEG2-PFP ester involves multiple steps, starting with the preparation of the cyclooctyne moiety, followed by the attachment of the PEG chain and the PFP ester group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production process is carried out in specialized facilities equipped with the necessary equipment for handling and synthesizing complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

Cyclooctyne-O-amido-PEG2-PFP ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring by reacting the alkyne group of the compound with an azide group on another molecule .

Common Reagents and Conditions

The common reagents used in the CuAAc reaction include copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and ligands to stabilize the copper catalyst. The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures .

Major Products Formed

The major product formed from the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the PEG chain and the PFP ester group, making it suitable for further functionalization or conjugation with other molecules .

Mechanism of Action

The mechanism of action of Cyclooctyne-O-amido-PEG2-PFP ester is based on its ability to undergo click chemistry reactions. The alkyne group of the compound reacts with azide groups on target molecules, forming stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The PEG chain provides solubility and flexibility, while the PFP ester group can be further functionalized or used for conjugation with other molecules .

Properties

Molecular Formula

C23H26F5NO6

Molecular Weight

507.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C23H26F5NO6/c24-18-19(25)21(27)23(22(28)20(18)26)35-17(31)8-10-32-12-13-33-11-9-29-16(30)14-34-15-6-4-2-1-3-5-7-15/h15H,1-4,6,8-14H2,(H,29,30)

InChI Key

NXWUCOZPGDXYSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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